Rimuene
Description
Rimuene is a diterpene hydrocarbon that has been the subject of various chemical studies due to its unique structure and properties. It is primarily found in certain plant species and has been isolated for research purposes. The structure of this compound has been elucidated through various spectroscopic methods, confirming its constitution and stereochemistry .
Properties
IUPAC Name |
(2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-6-19(4)12-13-20(5)15(14-19)9-10-16-17(20)8-7-11-18(16,2)3/h6,10,15,17H,1,7-9,11-14H2,2-5H3/t15-,17-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIWMJSLFJWAQP-WSTLGDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2C1=CCC3C2(CCC(C3)(C)C=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@]2([C@@H]3CCCC(C3=CC[C@@H]2C1)(C)C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rimuene involves several steps, starting from simpler organic compounds. One of the key synthetic routes includes the conversion of erythroxydiol-Y into this compound through a series of chemical reactions. This process involves the use of specific reagents and conditions to achieve the desired transformations .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, it is typically synthesized in research laboratories for experimental purposes. The methods used in industrial settings would likely involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Rimuene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield more saturated hydrocarbons.
Scientific Research Applications
Chemical Properties and Structure
Rimuene's molecular formula is , and it has been characterized using spectroscopic methods that elucidate its constitution and stereochemistry. Its structural features make it a valuable compound for studying diterpene reactivity and mechanisms.
Chemistry
- Model Compound : this compound serves as a model compound in the study of diterpene reactivity, allowing researchers to explore reaction mechanisms and synthetic pathways.
- Synthetic Routes : The synthesis of this compound typically involves the conversion of simpler organic compounds through multiple reaction steps, optimizing yield and purity.
Biology
- Biological Activities : this compound and its derivatives are investigated for various biological properties, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, potentially disrupting microbial cell membranes or interfering with metabolic processes.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .
Medicine
- Therapeutic Potential : Ongoing research focuses on the medicinal applications of this compound in treating diseases such as cancer and infections. Its ability to inhibit cell division in cancer cells positions it as a promising anticancer agent .
- Case Study : A study highlighted the use of this compound derivatives in targeting specific cellular pathways involved in cancer progression, demonstrating its potential as an adjunct to existing therapies .
Industry
- Chemical Synthesis : this compound is used as a precursor in synthesizing complex organic molecules. Its unique structure allows for the development of new chemical entities with potential industrial applications.
- Natural Product Chemistry : The extraction and utilization of this compound from natural sources contribute to the field of natural product chemistry, where it can be incorporated into formulations for various applications.
Data Tables
Below is a summary table highlighting key research findings related to the applications of this compound.
Mechanism of Action
The mechanism by which rimuene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Rimuene is structurally similar to other diterpenes such as:
- Isophyllocladene
- Thujone
- Hibaene
- Fenchone
Uniqueness
What sets this compound apart from these similar compounds is its unique stereochemistry and specific reactivity patterns. While it shares some common features with other diterpenes, the distinct arrangement of atoms in this compound gives it unique chemical and biological properties .
Q & A
Basic: What spectroscopic methods are most effective for characterizing the molecular structure of Rimuene?
Answer:
The molecular characterization of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For NMR, employ - and -NMR to map hydrogen and carbon frameworks, supplemented by 2D techniques (e.g., COSY, HSQC) for resolving complex coupling patterns. HR-MS validates molecular weight and isotopic distribution. Calibrate instruments using certified reference materials (e.g., tetramethylsilane for NMR) and document signal-to-noise ratios to ensure reproducibility. Cross-validate results with computational simulations (e.g., density functional theory) to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
